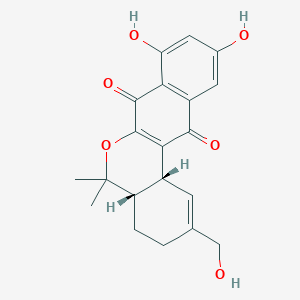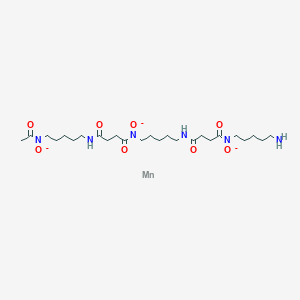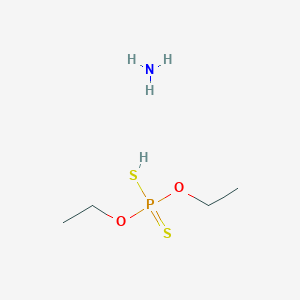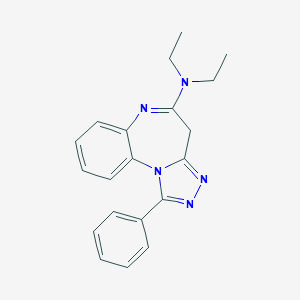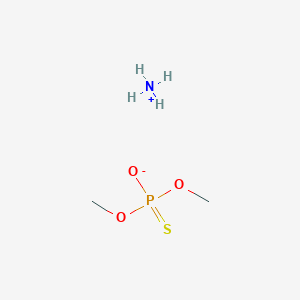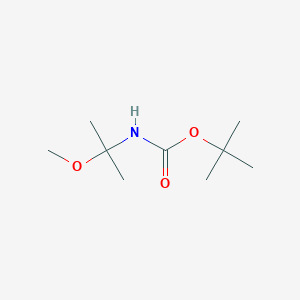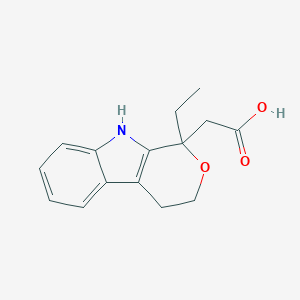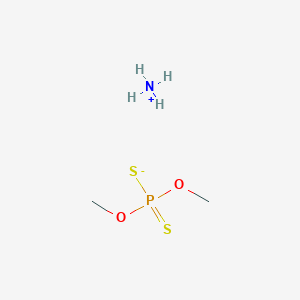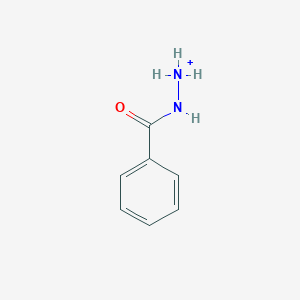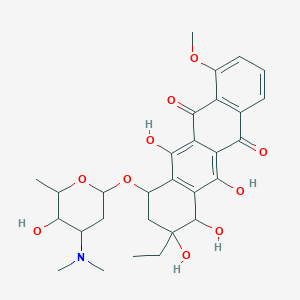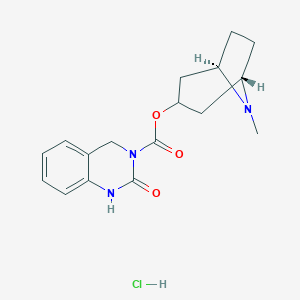
DAU 5884 hydrochloride
Übersicht
Beschreibung
DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . It is a synthetic compound and its CAS Number is 131780-48-8 . It is soluble in water to 100 mM and in DMSO to 100 mM .
Molecular Structure Analysis
The molecular formula of DAU 5884 hydrochloride is C17H22ClN3O3 . Its molecular weight is 351.83 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride . The SMILES representation is CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl .
Physical And Chemical Properties Analysis
DAU 5884 hydrochloride is a solid . It is soluble in water to 100 mM and in DMSO to 100 mM .
Wissenschaftliche Forschungsanwendungen
Anthracycline Anticancer Agents
- DAU 5884 hydrochloride, referred to as Daunorubicin hydrochloride (DAU), has been studied for its application as an anthracycline anticancer agent. A spectrophotometric method was developed for the determination of DAU, showcasing its relevance in pharmaceutical assays and drug development in the field of cancer treatment (Nakao et al., 2006).
Cytostatic Drugs Analysis
- DAU is also significant in the chromatographic analysis of cytostatic drugs. Research has explored the use of ionic liquids in mobile phases for chromatographic separation, with DAU being one of the studied drugs. This has implications for the separation and identification of various cytostatic agents, indicating DAU's role in analytical chemistry and drug monitoring (Treder et al., 2021).
Animal Models of Anxiety
- DAU 5884 hydrochloride has been evaluated in animal models for its anxiolytic properties. It demonstrated activity in reducing aversion to bright environments in mice and aggressiveness in monkeys, suggesting its potential application in the study and treatment of anxiety-related disorders (Borsini et al., 1993).
Electrophysiological Properties in Rat Hippocampus
- The impact of DAU 5884 hydrochloride on the electrophysiological properties of the rat hippocampus has been investigated. This research is significant in understanding how DAU 5884 interacts with the central nervous system, particularly in relation to 5-hydroxytryptamine3 (5-HT3) receptors, which has implications for its therapeutic use in neurological disorders (Passani et al., 1994).
Catalyst in Electro-Oxidation
- DAU 5884 hydrochloride, as a derivative of hydrazine, has been used in the development of catalysts for electro-oxidation. This research highlights its potential application in fuel cell technology and energy research, demonstrating its versatility beyond pharmaceutical applications (Yamazaki et al., 2015).
Cocaine and Its Metabolites Screening
- DAU 5884 hydrochloride has been utilized in the screening of cocaine and its metabolites in human urine samples. This underscores its role in forensic and clinical toxicology for drug testing and substance abuse monitoring (Jagerdeo & Abdel-Rehim, 2009).
Cross-linking with DNA
- In cancer research, DAU 5884 hydrochloride's ability to cross-link with DNA has been explored, particularly in the context of its interaction with formaldehyde. This study is crucial for understanding DAU's mechanism of action in cancer therapy and in the development of new anticancer drugs (Wang et al., 1992).
Efflux in Leukemia Cells
- DAU 5884 hydrochloride has been studied in the context of drug efflux in leukemia cells. Understanding the transport mechanisms of DAU in cancer cells provides insights into drug resistance and the development of more effective cancer treatments (Inaba et al., 1979).
Explosives Research
- DAU 5884 hydrochloride, specifically Diaminourea (DAU), has been explored in the synthesis of explosives. This application extends its use to the field of materials science and engineering, demonstrating the chemical versatility of DAU (Fischer et al., 2011).
Determination of Gold in Geological Samples
- In geochemistry, DAU 5884 hydrochloride has been used in methods for determining gold in geological samples. This application is important for mineral exploration and the mining industry (Dmitriev et al., 1991).
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DAU 5884 hydrochloride | |
CAS RN |
131780-47-7 | |
| Record name | DAU 5884 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
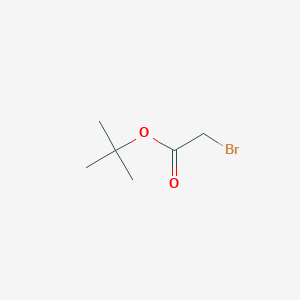
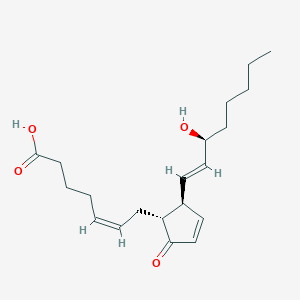
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
